molecular formula C20H26BrNO11 B037962 Bri-cellobioside CAS No. 124613-91-8

Bri-cellobioside

Cat. No.: B037962
CAS No.: 124613-91-8
M. Wt: 536.3 g/mol
InChI Key: IKBQYGJTUJRMFW-NQXZFOFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bri-cellobioside is a type of carbohydrate that has been the subject of scientific research for its potential applications in various fields. It is a cellobiose derivative that has been synthesized using various methods. The compound has been found to have significant biochemical and physiological effects, making it an interesting area of study.

Mechanism of Action

The mechanism of action of Bri-cellobioside is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms and cancer cells. It has also been found to stimulate the immune system, which may contribute to its antiviral and antitumor properties.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have antiviral and antitumor properties, making it a promising compound for the development of new drugs. Additionally, it has been shown to stimulate the immune system, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

Bri-cellobioside has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using chemical or enzymatic methods. Additionally, it has been found to have significant antimicrobial, antiviral, and antitumor properties, making it a promising compound for the development of new drugs. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its therapeutic effects.

Future Directions

There are several future directions for research on Bri-cellobioside. One area of research could be to further investigate its mechanism of action in order to optimize its therapeutic effects. Additionally, it could be studied for its potential use in the production of biofuels and as a food additive. Furthermore, it could be studied for its potential use in the development of new drugs for the treatment of microbial infections, viral infections, and cancer.

Synthesis Methods

Bri-cellobioside can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemicals to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. The chemical synthesis of this compound involves the reaction of cellobiose with a suitable chemical reagent to form the compound. Enzymatic synthesis, on the other hand, involves the use of enzymes such as cellobiose phosphorylase and transglycosidase to catalyze the reaction.

Scientific Research Applications

Bri-cellobioside has been the subject of scientific research due to its potential applications in various fields. It has been found to have significant antimicrobial, antiviral, and antitumor properties, making it a promising compound for the development of new drugs. It has also been studied for its potential use in the production of biofuels and as a food additive.

Properties

124613-91-8

Molecular Formula

C20H26BrNO11

Molecular Weight

536.3 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C20H26BrNO11/c21-7-1-2-9-8(3-7)10(4-22-9)30-19-17(29)15(27)18(12(6-24)32-19)33-20-16(28)14(26)13(25)11(5-23)31-20/h1-4,11-20,22-29H,5-6H2/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20+/m1/s1

InChI Key

IKBQYGJTUJRMFW-NQXZFOFXSA-N

Isomeric SMILES

C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

SMILES

C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O

synonyms

5-bromoindoxyl-beta-cellobioside
BrI-cellobioside

Origin of Product

United States

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